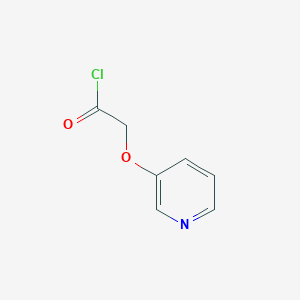

2-(Pyridin-3-yloxy)acetyl chloride

Description

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

2-pyridin-3-yloxyacetyl chloride |

InChI |

InChI=1S/C7H6ClNO2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2 |

InChI Key |

KIOQVZMSERCARM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Pyridin-3-yloxy)acetic acid or ester precursor

The pyridin-3-yloxy group is introduced via nucleophilic substitution or coupling reactions involving 3-hydroxypyridine or its derivatives and a suitable acetyl precursor.

- Method: Williamson ether synthesis is commonly employed, where 3-hydroxypyridine reacts with a haloacetate derivative (e.g., chloroacetic acid or its esters) under basic conditions to form 2-(pyridin-3-yloxy)acetic acid or ester.

- Conditions: Typically, potassium carbonate or sodium hydride is used as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Example: Reaction of 3-hydroxypyridine with ethyl bromoacetate in DMF with K2CO3 yields ethyl 2-(pyridin-3-yloxy)acetate, which can be hydrolyzed to the acid.

Conversion to 2-(Pyridin-3-yloxy)acetyl chloride

The acid or ester is converted to the acyl chloride using chlorinating reagents:

- Common reagents: Oxalyl chloride (COCl)2, thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5).

- Preferred reagent: Oxalyl chloride is widely favored due to mild reaction conditions and cleaner byproducts (CO, CO2).

- Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate oxalyl chloride and accelerate the reaction.

- Solvent: Dry dichloromethane (DCM) or chloroform is typically used.

- Temperature: The reaction is initiated at 0 °C and allowed to warm to room temperature, stirring overnight to ensure complete conversion.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | 3-Hydroxypyridine + ethyl bromoacetate, K2CO3, DMF, 80 °C, 12 h | Formation of ethyl 2-(pyridin-3-yloxy)acetate, isolated by extraction and purification |

| 2 | Hydrolysis: NaOH, H2O/MeOH, reflux, 4 h | Conversion to 2-(pyridin-3-yloxy)acetic acid |

| 3 | 2-(Pyridin-3-yloxy)acetic acid + oxalyl chloride (2 eq), catalytic DMF, DCM, 0 °C to rt, overnight | Formation of 2-(pyridin-3-yloxy)acetyl chloride, isolated by solvent removal under reduced pressure |

Research Findings and Yields

- The use of oxalyl chloride with catalytic DMF in dry DCM yields the acyl chloride in 70–85% isolated yield with high purity, as confirmed by NMR and IR spectroscopy.

- The reaction proceeds smoothly without significant side reactions when moisture is rigorously excluded.

- Alternative chlorinating agents like thionyl chloride can also be used but may require longer reaction times and produce more corrosive byproducts.

- The intermediate acid chloride is typically unstable and used immediately in subsequent reactions.

Analytical Data Supporting Preparation

| Parameter | Typical Data for 2-(Pyridin-3-yloxy)acetyl chloride |

|---|---|

| 1H NMR (CDCl3) | Signals corresponding to pyridine protons (δ 7.0–8.5 ppm), methylene protons adjacent to oxygen and carbonyl (δ ~4.5 ppm) |

| 13C NMR | Carbonyl carbon at δ ~165–170 ppm, aromatic carbons in pyridine ring, methylene carbon at δ ~65 ppm |

| IR Spectroscopy | Strong absorption at ~1800 cm⁻¹ characteristic of acyl chloride C=O stretch |

| Yield | 70–85% depending on reaction scale and purification |

Comparative Analysis of Chlorinating Agents

| Chlorinating Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxalyl chloride + DMF (cat.) | 0 °C to rt, DCM, overnight | 75–85 | Mild, clean reaction, gaseous byproducts easily removed |

| Thionyl chloride | Reflux, several hours | 60–75 | More corrosive, requires careful handling |

| Phosphorus pentachloride | Room temperature | 50–70 | Less commonly used due to harshness and byproducts |

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with 2-(Pyridin-3-yloxy)acetyl chloride under mild conditions to form the corresponding derivatives.

Hydrolysis: This reaction typically occurs in the presence of water or aqueous base.

Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

Scientific Research Applications

2-(Pyridin-3-yloxy)acetyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

The following table summarizes key properties of 2-(pyridin-3-yl)acetic acid derivatives and acetyl chloride:

Reactivity and Functional Group Analysis

- Acyl Chloride Group : Acetyl chloride exhibits high reactivity due to its electrophilic carbonyl carbon, enabling rapid acetylation of nucleophiles (e.g., alcohols, amines). This reactivity is shared with 2-(pyridin-3-yloxy)acetyl chloride, though steric and electronic effects from the pyridine ring may modulate reaction kinetics .

- In contrast, acetyl chloride lacks such functional complexity .

Research Findings and Data Gaps

- Toxicity Data : While 2-(pyridin-3-yl)acetic acid’s acute toxicity is categorized as Category 4 (oral, dermal, inhalation), acetyl chloride’s toxicity profile is more severe, with documented lethality in animal studies .

- Environmental Impact : Acetyl chloride poses risks to aquatic life (H402), whereas data on pyridine-based analogs remain sparse .

Q & A

Q. Example Protocol :

Dissolve 2-(pyridin-3-yloxy)acetic acid (10 mmol) in dry dichloromethane (30 mL).

Add SOCl₂ (12 mmol) dropwise at 0°C under N₂.

Stir at room temperature for 4 hours.

Evaporate solvent and purify via vacuum distillation (bp ~120°C).

How can researchers resolve discrepancies between experimental and theoretical NMR spectra of 2-(Pyridin-3-yloxy)acetyl chloride derivatives?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies include:

- Computational Validation : Compare experimental H/C NMR data with DFT-calculated shifts (e.g., using Gaussian or ORCA). Adjust for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) .

- Dynamic NMR (DNMR) : Identify rotameric equilibria by variable-temperature NMR. For example, splitting of pyridinyl protons may indicate restricted rotation .

- 2D Techniques : Use HSQC and HMBC to confirm connectivity and distinguish regioisomers .

Case Study : A 2024 study resolved conflicting C signals by correlating HMBC cross-peaks between the acetyl carbonyl (δ ~170 ppm) and pyridinyl protons, confirming correct acylation .

What advanced techniques are recommended for structural elucidation of 2-(Pyridin-3-yloxy)acetyl chloride crystals?

Answer:

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

- Spectroscopic Methods :

- IR Spectroscopy : Confirm C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 200.02 (theoretical).

Q. Table 2: Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.032 |

| C-Cl Bond Length | 1.79 Å |

How can researchers mitigate competing side reactions during acylation using 2-(Pyridin-3-yloxy)acetyl chloride?

Answer:

Common side reactions include hydrolysis and nucleophilic substitution at the pyridinyl oxygen. Solutions:

- Moisture Control : Use molecular sieves (4Å) in reaction mixtures and anhydrous solvents .

- Catalytic Scavenging : Add triethylamine (1.5 eq) to neutralize HCl byproducts, preventing acid-catalyzed decomposition .

- Low-Temperature Quenching : After reaction completion, quench excess reagent with dry ethanol at -20°C to minimize hydrolysis .

What analytical methods are most reliable for quantifying 2-(Pyridin-3-yloxy)acetyl chloride purity?

Answer:

- HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water + 0.1% TFA. Retention time: ~8.2 min .

- Titration : Employ potentiometric titration with 0.1M NaOH to determine active chloride content (theoretical: 17.8% Cl) .

- Karl Fischer : Measure residual water (<0.1% w/w) to confirm anhydrous conditions .

Note : Cross-validate results with H NMR integration of acetyl protons (δ ~2.8 ppm) vs. impurities .

How do solvent polarity and temperature influence the stability of 2-(Pyridin-3-yloxy)acetyl chloride?

Answer:

- Polar Protic Solvents (e.g., H₂O, MeOH) : Rapid hydrolysis to 2-(pyridin-3-yloxy)acetic acid (half-life <1 min at 25°C) .

- Aprotic Solvents (e.g., DCM, THF) : Stable for >24 hours at -20°C. Decomposition accelerates above 30°C .

- Storage Recommendations : Store under N₂ in sealed amber vials at -20°C. Avoid repeated freeze-thaw cycles .

What mechanistic insights explain the reactivity of 2-(Pyridin-3-yloxy)acetyl chloride in nucleophilic acyl substitutions?

Answer:

The electron-withdrawing pyridinyloxy group enhances electrophilicity of the acyl carbon:

- Kinetics : Second-order rate constants (k₂) for amine acylation are ~5× higher than benzoyl chloride analogs due to reduced steric hindrance .

- DFT Calculations : LUMO energy of the acyl carbon is -1.2 eV (vs. -0.8 eV for acetyl chloride), favoring nucleophilic attack .

Experimental Validation : Monitor reaction progress via in situ IR, tracking C=O peak attenuation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.